molecular formula C20H17Cl2N3O2 B4377188 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4377188
M. Wt: 402.3 g/mol
InChI Key: QRYMNFOBEDYZJZ-UHFFFAOYSA-N
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Description

1-[(2,3-Dichlorophenoxy)methyl]-N-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with the molecular formula C20H17Cl2N3O2 It is characterized by the presence of a pyrazole ring, a dichlorophenoxy group, and an indenyl group

Properties

IUPAC Name

1-[(2,3-dichlorophenoxy)methyl]-N-(2,3-dihydro-1H-inden-5-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O2/c21-16-5-2-6-18(19(16)22)27-12-25-10-9-17(24-25)20(26)23-15-8-7-13-3-1-4-14(13)11-15/h2,5-11H,1,3-4,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYMNFOBEDYZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=NN(C=C3)COC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,3-dichlorophenol with formaldehyde to form 2,3-dichlorophenoxymethanol. This intermediate is then reacted with 2,3-dihydro-1H-indene-5-carboxylic acid to form the corresponding ester. The ester is subsequently converted to the carboxamide through a reaction with hydrazine and pyrazole .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Dichlorophenoxy)methyl]-N-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

1-[(2,3-Dichlorophenoxy)methyl]-N-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenoxy)methyl]-N-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole-3-carboxamide
  • 1-[(2,4-Dichlorophenoxy)methyl]-N-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole-3-carboxamide

Uniqueness

1-[(2,3-Dichlorophenoxy)methyl]-N-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole-3-carboxamide is unique due to the specific positioning of the dichlorophenoxy group, which can influence its chemical reactivity and biological activity. The presence of the indenyl group also contributes to its distinct properties compared to similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

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